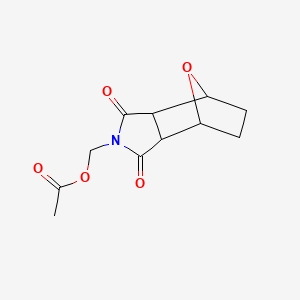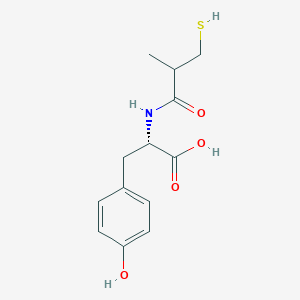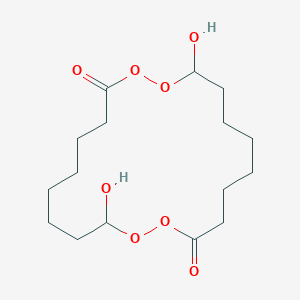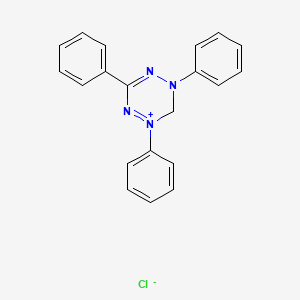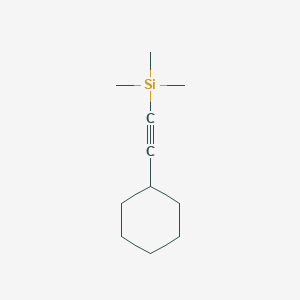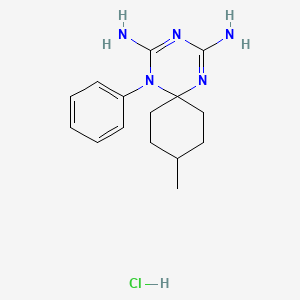
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride: This compound has garnered attention due to its promising antimycobacterial activities and low cytotoxicity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride typically involves the following steps :
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving appropriate precursors.
Introduction of Amino Groups: The amino groups are introduced via nucleophilic substitution reactions.
Methylation and Phenylation: Methyl and phenyl groups are added through alkylation and arylation reactions, respectively.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
化学反应分析
Types of Reactions
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride undergoes several types of chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride has several scientific research applications :
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as an inhibitor of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis, showing potential as an anti-tubercular agent.
Medicine: Investigated for its potential in treating multi-drug resistant and extensively-drug resistant tuberculosis.
作用机制
The mechanism of action of 1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride involves the inhibition of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis . By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids. This inhibition leads to the suppression of bacterial growth and replication .
相似化合物的比较
Similar Compounds
1,4,9-Triazaspiro(5.5)undecan-2-one Derivatives: These compounds are also known for their inhibitory activity against various enzymes.
Other 1,3,5-Triazaspiro(5.5)undeca-2,4-dienes: Similar compounds with different substituents have been studied for their biological activities.
Uniqueness
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride stands out due to its selective inhibition of Mycobacterium tuberculosis DHFR and its low cytotoxicity . This makes it a promising candidate for further development as an anti-tubercular agent.
属性
CAS 编号 |
73941-04-5 |
|---|---|
分子式 |
C15H22ClN5 |
分子量 |
307.82 g/mol |
IUPAC 名称 |
9-methyl-5-phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C15H21N5.ClH/c1-11-7-9-15(10-8-11)19-13(16)18-14(17)20(15)12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3,(H4,16,17,18,19);1H |
InChI 键 |
UXBFGMSWUBOWFW-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2(CC1)N=C(N=C(N2C3=CC=CC=C3)N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


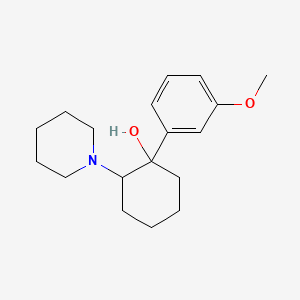
![1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide](/img/structure/B14458914.png)
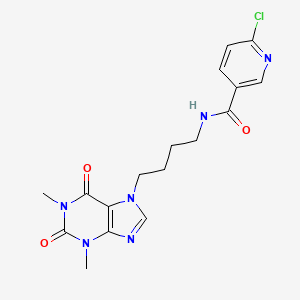
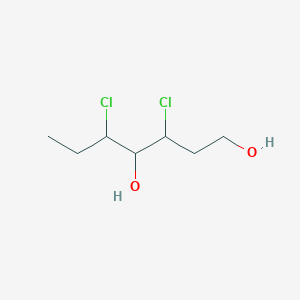
![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)

![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
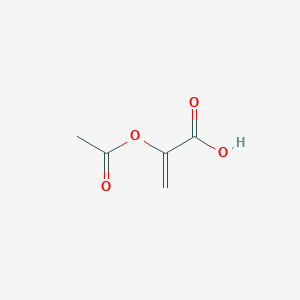
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
